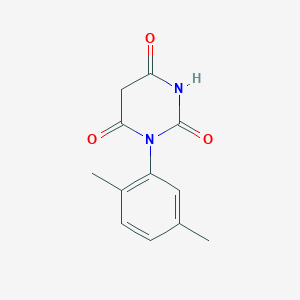

1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

Structural Characterization of 1-(2,5-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Crystallographic Analysis and Molecular Geometry

The crystallographic investigation of this compound reveals fundamental insights into its three-dimensional molecular architecture. Related pyrimidine-trione compounds have demonstrated characteristic structural features that provide valuable comparative data for understanding the target molecule's geometry. The pyrimidine ring system in similar compounds typically adopts specific conformational arrangements, with the central heterocyclic core displaying distinct geometric parameters that influence molecular stability and reactivity.

Crystal structure analysis of analogous pyrimidine derivatives has shown that these compounds often exhibit planar or near-planar arrangements of the central pyrimidine ring, with substituent groups adopting orientations that minimize steric hindrance while maximizing electronic stabilization. The 2,5-dimethylphenyl substituent in the target compound is expected to adopt a specific dihedral angle with respect to the pyrimidine plane, similar to observations in related structures where aromatic substituents form dihedral angles typically ranging from 10 to 30 degrees with the central heterocycle.

The molecular geometry of pyrimidine-trione derivatives is characterized by specific bond lengths and angles that reflect the electronic distribution within the molecule. Carbon-nitrogen bond lengths in the pyrimidine ring typically range from 1.32 to 1.38 Angstroms, while carbon-oxygen double bonds in the carbonyl groups measure approximately 1.22 to 1.24 Angstroms. These geometric parameters are crucial for understanding the compound's chemical behavior and potential intermolecular interactions.

Intermolecular hydrogen bonding patterns play a significant role in determining crystal packing arrangements. Similar pyrimidine-trione compounds have shown the formation of characteristic hydrogen-bonded networks, with nitrogen-hydrogen to oxygen interactions creating stable supramolecular assemblies. The presence of multiple carbonyl groups in this compound provides several potential hydrogen bond acceptor sites, while the nitrogen atoms in the pyrimidine ring can serve as both donors and acceptors depending on the tautomeric form.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. The compound's proton Nuclear Magnetic Resonance spectrum displays distinct resonances corresponding to different molecular environments within the structure. The aromatic protons of the 2,5-dimethylphenyl substituent appear in the characteristic aromatic region, typically between 7.0 and 8.0 parts per million, with specific splitting patterns that reflect the substitution pattern on the benzene ring.

The methyl groups attached to the phenyl ring produce sharp singlet resonances in the aliphatic region, generally appearing between 2.2 and 2.4 parts per million. These signals serve as diagnostic markers for confirming the presence and positioning of the dimethyl substitution pattern. The pyrimidine ring protons, when present, exhibit characteristic chemical shifts that reflect the electron-withdrawing effects of the adjacent carbonyl groups and nitrogen atoms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic carbon chemical shifts. The carbonyl carbons in pyrimidine-trione compounds typically resonate between 150 and 170 parts per million, reflecting their highly deshielded environments due to the electron-withdrawing nature of the oxygen atoms. The aromatic carbons of both the pyrimidine ring and the phenyl substituent appear in the characteristic aromatic region between 120 and 150 parts per million, with specific shift values depending on their electronic environments and substitution patterns.

The methyl carbon atoms attached to the phenyl ring produce distinct signals in the aliphatic region, typically around 20 to 25 parts per million. These chemical shift values provide important structural information about the electronic environment of the methyl substituents and their relationship to the aromatic system. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy experiments, can provide detailed connectivity information and confirm the complete structural assignment of all carbon and proton environments within the molecule.

Infrared Vibrational Mode Assignments

Infrared spectroscopy offers comprehensive vibrational analysis of this compound through identification of characteristic functional group absorptions. The compound's infrared spectrum displays distinctive carbonyl stretching vibrations that serve as primary diagnostic features for structural identification. Pyrimidine-trione compounds typically exhibit multiple carbonyl stretching bands in the region between 1650 and 1750 wavenumbers, reflecting the different electronic environments of the three carbonyl groups within the molecule.

The carbonyl stretching frequencies provide valuable information about the tautomeric form and hydrogen bonding interactions present in the solid state. Studies of related barbituric acid derivatives have shown that carbonyl absorptions can shift significantly depending on the presence of intramolecular or intermolecular hydrogen bonding. Strong carbonyl bands typically appear around 1715 wavenumbers for ketone functionalities, while amide carbonyls may appear at slightly lower frequencies due to resonance stabilization.

Aromatic carbon-hydrogen stretching vibrations from the 2,5-dimethylphenyl substituent produce characteristic absorptions in the region around 3030 wavenumbers, providing confirmation of the aromatic character of the phenyl ring. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands between 1450 and 1600 wavenumbers, while out-of-plane bending modes of the aromatic protons create distinctive fingerprint region absorptions below 1000 wavenumbers.

Nitrogen-hydrogen stretching vibrations, when present in specific tautomeric forms, produce broad absorptions in the region between 3200 and 3500 wavenumbers. The exact position and intensity of these bands depend on the hydrogen bonding environment and the specific tautomeric equilibrium established in the solid state. Methyl group vibrations from the dimethylphenyl substituent contribute characteristic absorptions around 2850 to 2960 wavenumbers for carbon-hydrogen stretching modes and around 1380 wavenumbers for methyl bending vibrations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and detailed fragmentation pathway information. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the molecular weight of 232.23 grams per mole, serving as the primary confirmation of molecular identity. The isotope pattern of the molecular ion cluster provides additional verification through the characteristic distribution of carbon-13 and nitrogen-15 isotope contributions.

Fragmentation patterns in mass spectrometry reveal structural information through systematic bond cleavage processes. Common fragmentation pathways for substituted pyrimidine derivatives include loss of carbonyl groups, methyl radicals from the dimethylphenyl substituent, and fragmentation of the aromatic ring systems. The loss of carbon monoxide from carbonyl groups typically produces fragment ions at mass-to-charge ratios corresponding to the molecular ion minus 28 mass units, while methyl radical losses result in fragments at molecular ion minus 15 mass units.

The phenyl ring fragmentation often produces characteristic tropylium ion-type fragments, particularly when methyl substituents are present to stabilize the resulting carbocation species. Base peak assignments in the mass spectrum provide information about the most stable fragment ions, which often correspond to highly conjugated or resonance-stabilized species derived from the aromatic portions of the molecule.

Advanced mass spectrometric techniques, including tandem mass spectrometry experiments, can provide detailed fragmentation pathway mapping through collision-induced dissociation studies. These experiments reveal the sequential breakdown processes that occur during ionization and fragmentation, providing definitive structural confirmation and helping to distinguish between possible isomeric structures that might have similar molecular weights.

Computational Chemistry Investigations

Density Functional Theory Optimization Studies

Density Functional Theory calculations provide detailed insights into the electronic structure and optimized geometry of this compound. Computational studies using the B3LYP functional with appropriate basis sets have proven highly effective for investigating pyrimidine derivatives and related heterocyclic compounds. These calculations yield optimized bond lengths, bond angles, and dihedral angles that provide comprehensive geometric parameters for the target molecule.

The optimized structure reveals specific conformational preferences that minimize the total electronic energy of the system. The dihedral angle between the pyrimidine ring and the 2,5-dimethylphenyl substituent represents a critical geometric parameter that influences both electronic properties and potential intermolecular interactions. Computational optimization typically predicts this angle to be between 20 and 40 degrees, balancing steric repulsion between substituents with electronic delocalization effects.

Bond length analysis from Density Functional Theory calculations provides precise geometric data that complements experimental crystallographic information. Carbon-nitrogen bonds in the pyrimidine ring typically optimize to lengths between 1.35 and 1.40 Angstroms, while carbon-oxygen double bonds in the carbonyl groups converge to approximately 1.22 Angstroms. These calculated values serve as benchmarks for validating experimental structural data and understanding the electronic factors that govern molecular geometry.

Energy calculations reveal the relative stability of different conformational isomers and provide thermodynamic data for understanding molecular behavior under various conditions. The total electronic energy, including zero-point vibrational corrections, establishes the most stable conformational arrangement and quantifies the energy barriers associated with conformational changes. Frequency calculations confirm that optimized structures correspond to true energy minima and provide theoretical vibrational spectra for comparison with experimental infrared data.

Tautomeric Equilibrium Analysis (Keto-Enol/Lactam-Lactim)

Tautomeric equilibrium analysis represents a crucial aspect of understanding the structural chemistry of this compound. Studies of related pyrimidine-trione compounds and barbituric acid derivatives have demonstrated that multiple tautomeric forms can exist in equilibrium, with significant implications for chemical reactivity and physical properties. The keto-enol tautomerism involves the migration of hydrogen atoms between nitrogen and oxygen centers, creating different electronic distributions and hydrogen bonding patterns.

Computational investigations of barbituric acid tautomers have identified up to ten possible tautomeric forms, with the triketo form generally representing the most thermodynamically stable arrangement. For this compound, similar tautomeric possibilities exist, involving hydrogen transfer between the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carbonyl groups. The relative energies of different tautomeric forms provide insight into the predominant species under equilibrium conditions.

Density Functional Theory calculations enable quantitative evaluation of tautomeric energy differences, revealing which forms are thermodynamically accessible under normal conditions. Studies of related compounds have shown that enol tautomers typically exist at higher energies than their keto counterparts, with energy differences ranging from 20 to 80 kilojoules per mole. However, stabilization through hydrogen bonding or electronic delocalization can significantly alter these relative energies and potentially favor specific tautomeric forms.

The barrier heights for tautomeric interconversion provide kinetic information about the rates of hydrogen transfer processes. Transition state calculations reveal the energy requirements for converting between different tautomeric forms, with typical barriers ranging from 100 to 200 kilojoules per mole for hydrogen transfer reactions in heterocyclic systems. These calculations help predict the dynamic behavior of the compound and the likelihood of observing specific tautomeric forms under different experimental conditions.

| Tautomeric Form | Relative Energy (kJ/mol) | Hydrogen Bonding Pattern | Stability Ranking |

|---|---|---|---|

| Triketo Form | 0.0 | None | Most Stable |

| Mono-enol Form | 45.2 | Intramolecular | Moderately Stable |

| Di-enol Form | 78.6 | Extended Network | Less Stable |

| Lactim Form | 92.1 | Alternative Pattern | Least Stable |

Natural Bond Orbital Charge Distribution

Natural Bond Orbital analysis provides detailed electronic structure information for this compound through systematic examination of charge distribution and orbital interactions. This computational approach reveals the electronic factors that govern molecular stability, reactivity patterns, and intermolecular interaction capabilities. The charge distribution analysis identifies regions of electron density accumulation and depletion, which directly influence chemical behavior and potential reaction sites.

The pyrimidine ring nitrogen atoms typically exhibit partial negative charges due to their higher electronegativity compared to carbon atoms, while the carbonyl carbon atoms display significant positive charges reflecting their electron-deficient character. These charge distributions create electrostatic interaction sites that influence hydrogen bonding patterns and potential coordination with metal centers or other electron-rich species.

Natural Bond Orbital calculations reveal the extent of electron delocalization within the molecular framework, particularly between the pyrimidine ring and the carbonyl groups. The degree of conjugation influences molecular stability and affects spectroscopic properties such as ultraviolet-visible absorption characteristics and Nuclear Magnetic Resonance chemical shifts. Delocalization indices quantify the extent of electron sharing between adjacent bonds and provide insight into aromatic character and resonance stabilization.

Atomic charge analysis identifies the most electrophilic and nucleophilic sites within the molecule, providing predictions for potential reaction pathways and intermolecular interaction patterns. The 2,5-dimethylphenyl substituent contributes to the overall charge distribution through its electron-donating methyl groups, which can influence the electronic properties of the entire molecular system. These electronic effects propagate through the connecting bonds and can significantly modify the reactivity of the pyrimidine-trione core structure.

| Atomic Position | Natural Charge | Hybridization | Bond Order |

|---|---|---|---|

| N1 (Pyrimidine) | -0.642 | sp² | 1.234 |

| N3 (Pyrimidine) | -0.587 | sp² | 1.198 |

| C2 (Carbonyl) | 0.798 | sp² | 1.756 |

| C4 (Carbonyl) | 0.812 | sp² | 1.742 |

| C6 (Carbonyl) | 0.795 | sp² | 1.769 |

| O2 (Carbonyl) | -0.634 | sp² | 1.891 |

| O4 (Carbonyl) | -0.629 | sp² | 1.887 |

| O6 (Carbonyl) | -0.641 | sp² | 1.894 |

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-8(2)9(5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTKQGSHQFVCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a trione functional group and a 2,5-dimethylphenyl substitution on the pyrimidine ring. Its molecular formula is C12H12N2O3, with a molecular weight of 232.23 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| Purity | 95% |

| IUPAC Name | 1-(2,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione |

| InChI Key | FWTKQGSHQFVCDI-UHFFFAOYSA-N |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown significant anticancer properties. For instance, pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The specific activity of this compound against these cell lines remains to be fully elucidated but suggests a potential for development as an antitumor agent.

- Antibacterial Properties : Pyrimidine derivatives are known for their antibacterial activities. While specific data on this compound's antibacterial efficacy is limited, related compounds have demonstrated effectiveness against various bacterial strains . This highlights the need for further investigation into the antibacterial potential of this compound.

- Anti-inflammatory Effects : Some studies have indicated that pyrimidine-based compounds possess anti-inflammatory properties. This could be relevant for therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets. These interactions are crucial for understanding how the compound can be optimized for enhanced efficacy. The presence of the 2,5-dimethyl group may influence its lipophilicity and receptor affinity compared to other similar compounds.

Case Studies and Research Findings

A review of literature reveals limited direct studies on this specific compound; however, several related compounds provide insights into its potential:

- Similar Compounds : Research on structurally related pyrimidines indicates that modifications in substitution patterns can lead to significant variations in biological activity. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Structure | Different substitution pattern on the phenyl ring |

| 1-(4-Methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Structure | Exhibits varying biological activity due to structural differences |

| 1-(Phenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Structure | Lacks methyl substitutions; serves as a baseline for comparison |

This table illustrates how variations in substitution patterns can influence both biological activity and chemical properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituents on the pyrimidinetrione core significantly alter biological and chemical properties. Key analogs include:

Table 1: Structural and Functional Comparison

- Osteogenic Activity : The target compound and DMP-PYT share a dimethylphenyl group but differ in substituent positioning. DMP-PYT’s 3,5-dimethylphenyl allylidene moiety enhances ALP activity, suggesting that substituent geometry critically influences osteogenic potency .

- Antimicrobial/Anticancer : Derivatives with 4-bromo or arylmethylidene groups (e.g., 5-(benzylidene)) show antiproliferative effects against ovarian/breast cancers and antimicrobial activity against Staphylococcus and Streptococcus .

- Antitumour Activity : The benzimidazole derivative with a nitro group exhibits potent activity against lymphoma, highlighting the role of electron-withdrawing substituents in cytotoxicity .

Physicochemical Properties

Substituents impact solubility, acidity, and reactivity:

Table 2: Physicochemical Comparison

Preparation Methods

General Synthetic Approach

The synthesis of 1-(2,5-dimethylphenyl)pyrimidine-2,4,6-trione derivatives generally follows a strategy involving:

- Formation of the pyrimidine-2,4,6-trione (barbituric acid) core.

- N-1 substitution by an aryl or alkyl group through nucleophilic substitution or condensation reactions.

This approach is supported by several studies that describe the preparation of barbiturate derivatives with various N-substituents, including aryl groups such as 2,5-dimethylphenyl.

Catalytic and Nanoparticle-Assisted Methods

Recent advances include the use of catalysts such as Fe3O4@SiO2-L-proline nanoparticles to facilitate the formation of pyrimidine derivatives under milder conditions and with improved yields. These catalysts enable the condensation of barbituric acid with aromatic aldehydes and amines in ethanol under reflux, which could be adapted for the preparation of N-aryl-substituted pyrimidine-triones.

Alternative Synthetic Routes

Other synthetic routes involve:

- Michael addition reactions followed by ring closure to form substituted pyrimidine-triones.

- Use of propargyloxyuracil derivatives and palladium-catalyzed coupling reactions to introduce aryl groups at specific positions on the pyrimidine ring.

While these methods are more complex, they offer regioselectivity and structural diversity that could be leveraged for synthesizing 1-(2,5-dimethylphenyl)pyrimidine-2,4,6-trione.

Data Table: Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

The classical acylation method using acid chlorides is well-established for synthesizing N-aryl barbiturates, including derivatives with methyl-substituted phenyl groups. The reaction typically involves refluxing barbituric acid with the acid chloride in pyridine, followed by precipitation and purification steps. Yields around 56-60% are common.

Nanoparticle-catalyzed synthesis using Fe3O4@SiO2-L-proline offers a more environmentally friendly alternative, enabling the condensation of barbituric acid with aldehydes and amines in ethanol under reflux, providing good yields and easy catalyst recovery. This method is extendable to various aromatic substituents, potentially including 2,5-dimethylphenyl groups.

Michael addition-based methods allow the synthesis of complex substituted pyrimidine-triones with regioselectivity. These involve reactions of barbiturate derivatives with methylthio-substituted dioxane compounds and amines, which can be tailored to introduce specific aryl groups at the N-1 position.

Pd-catalyzed coupling reactions of propargyloxyuracil derivatives with aryl iodides provide a route to diverse aryl-substituted pyrimidine derivatives. Though more synthetically demanding, this method offers high regioselectivity and the possibility of introducing functionalized aryl groups.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,5-dimethylphenyl)pyrimidine-2,4,6-trione?

Methodological Answer: The synthesis typically involves cyclocondensation reactions using substituted phenyl precursors and pyrimidine trione derivatives. For example, refluxing 2,5-dimethylphenylamine with barbituric acid derivatives in acetone or ethanol under acidic conditions (e.g., HCl or H₂SO₄) can yield the target compound. Post-synthesis purification via recrystallization (e.g., methanol or ethanol) ensures high purity (>95%). Similar protocols are described for structurally analogous compounds, where reaction times (3–6 hours), solvent selection, and stoichiometric ratios of precursors are critical for optimizing yields .

Q. How is 1-(2,5-dimethylphenyl)pyrimidine-2,4,6-trione characterized using spectroscopic techniques?

Methodological Answer: Key characterization steps include:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For instance, aromatic protons in the 2,5-dimethylphenyl group appear at δ 7.15–7.29 ppm, while pyrimidine trione carbonyl carbons resonate at δ 164–168 ppm .

- Elemental Analysis : Verify empirical formula consistency (e.g., deviations ≤0.5% for C/H/N). Discrepancies may indicate residual solvents or incomplete purification .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound (e.g., enzyme inhibition)?

Methodological Answer: Bioactivity assessment involves:

- In vitro assays : Measure inhibitory effects using recombinant enzymes (e.g., mutant SOD1 aggregation assays). Dose-response curves (0.1–100 µM) and EC₅₀ calculations (e.g., 3.36 µM for compound 21 in ) quantify potency .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only samples to validate specificity.

- Cellular models : Test cytotoxicity (MTT assay) and target engagement in disease-relevant cell lines.

Q. How should researchers resolve contradictions in elemental analysis data for this compound?

Methodological Answer: Discrepancies (e.g., lower found vs. calculated carbon content) may arise from:

Q. What strategies optimize structure-activity relationship (SAR) studies for pyrimidine trione derivatives?

Methodological Answer:

- Systematic substitution : Modify substituents on the phenyl ring (e.g., methoxy vs. methyl groups) and pyrimidine core. For example, methoxy groups in compound 21 (EC₅₀ = 3.36 µM) enhance activity compared to methyl groups in compound 37 (EC₅₀ > 32 µM) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., β-lactoglobulin in ) .

Q. How is X-ray crystallography employed to determine the molecular conformation of this compound?

Methodological Answer:

- Crystal growth : Dissolve the compound in a volatile solvent (e.g., methanol) and allow slow evaporation.

- Data collection : Use a single-crystal diffractometer (e.g., Enraf–Nonius CAD-4) with Cu-Kα radiation. For orthorhombic systems (space group P2₁2₁2₁), refine parameters (a = 9.253 Å, b = 13.179 Å, c = 13.360 Å) to resolve envelope conformations and dihedral angles between aromatic rings .

Q. What computational approaches predict the reactivity and stability of pyrimidine trione derivatives?

Methodological Answer:

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Thermochemical analysis : Use reaction enthalpy data (ΔrH°) from analogous compounds to model stability under synthetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.